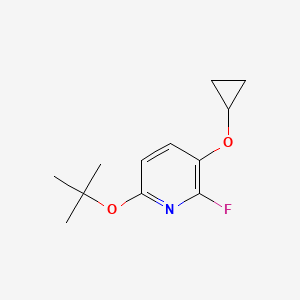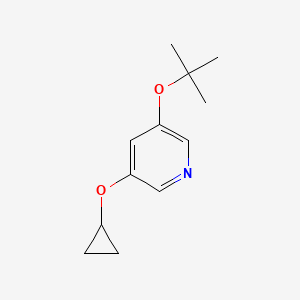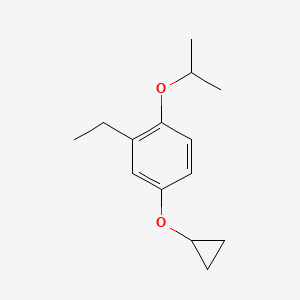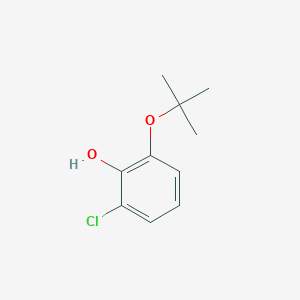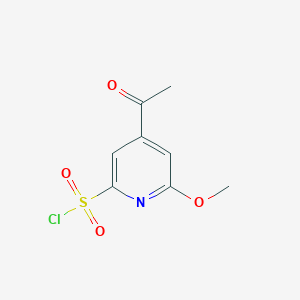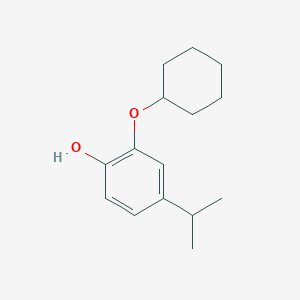
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Industrially, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine include 3,5-Di-tert-butyl-4-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
1243346-93-1 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
3-cyclopropyloxy-4,5-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-10-17-9-12(18-11-7-8-11)14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
APFKYVMORZLQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



